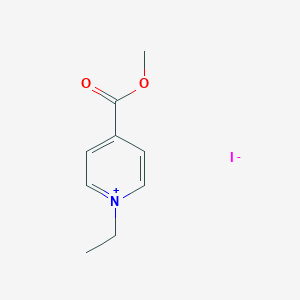

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide

Description

Properties

IUPAC Name |

methyl 1-ethylpyridin-1-ium-4-carboxylate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO2.HI/c1-3-10-6-4-8(5-7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEAJXXGUZQCPN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C(=O)OC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883666 | |

| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-65-1 | |

| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, a quaternary pyridinium salt with applications in various research and development sectors. This document details the synthetic pathway, experimental protocols, and relevant chemical data.

Core Synthesis Pathway: N-Alkylation

The primary synthetic route to this compound is the N-alkylation of methyl isonicotinate. This reaction involves the quaternization of the nitrogen atom in the pyridine ring of methyl isonicotinate using an ethylating agent, typically ethyl iodide. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic ethyl group of the ethyl iodide in an SN2 reaction. This forms a new carbon-nitrogen bond, resulting in the desired positively charged pyridinium cation, with the iodide ion serving as the counter-anion.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactant, product, and a common solvent used in the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| Methyl Isonicotinate (Reactant) | C₇H₇NO₂ | 137.14 | 8 - 9 | 2459-09-8 |

| Ethyl Iodide (Reactant) | C₂H₅I | 155.97 | -111.1 | 75-03-6 |

| This compound (Product) | C₉H₁₂INO₂ | 293.10 | 114 - 116 | 1199-65-1[1][2] |

| Methyl Ethyl Ketone (Solvent) | C₄H₈O | 72.11 | -86 | 78-93-3 |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established N-alkylation procedures for pyridine derivatives.

Materials:

-

Methyl isonicotinate (C₇H₇NO₂)

-

Ethyl iodide (C₂H₅I)

-

Methyl ethyl ketone (MEK) or Acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Diethyl ether (for washing)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl isonicotinate (1.0 equivalent) in a suitable solvent such as methyl ethyl ketone (MEK) or acetone.

-

Addition of Alkylating Agent: To the stirred solution, add a molar excess of ethyl iodide (typically 1.1 to 1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 24 hours.

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, being a salt, will often precipitate out of the solution. If precipitation is incomplete, the mixture can be further cooled in an ice bath or a freezer.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials and solvent residues.

-

Drying: Dry the collected solid product under vacuum to remove any remaining solvent. A rotary evaporator can be used for this purpose.

-

Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a quaternary pyridinium salt with potential applications in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of the known biological activities of related pyridinium compounds. The information is presented to support researchers and professionals in drug development and other scientific disciplines in their work with this compound.

Chemical and Physical Properties

This compound, also known as 4-Carbomethoxy-1-ethylpyridinium Iodide, is a solid, typically appearing as a light yellow to brown powder or crystal.[1] It is stable under normal conditions but is hygroscopic and incompatible with strong oxidizing agents.[2]

Quantitative Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂INO₂ | [1][3][4][5] |

| Molecular Weight | 293.10 g/mol | [3][4][5][6] |

| CAS Number | 1199-65-1 | [1][3][4][5] |

| Melting Point | 114-116 °C | [2][6] |

| Exact Mass | 292.991272 | [2] |

| Purity | >97.0% (Typical) | [1][4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound. A study on the coherent electronic and nuclear dynamics for charge transfer in this molecule has been conducted, employing various spectroscopic techniques.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of a compound provides information about the functional groups present. For this compound, key vibrational bands would be expected for the C=O of the ester group, C=C and C=N bonds of the pyridinium ring, and C-H bonds of the alkyl groups.

Experimental Protocols

The synthesis of this compound is typically achieved through the quaternization of methyl isonicotinate with ethyl iodide. This is a type of N-alkylation reaction, specifically a Menschutkin reaction, which is a common method for preparing pyridinium salts.[8]

Synthesis of this compound

This protocol is a general method for the synthesis of N-alkylpyridinium salts and can be adapted for the specific synthesis of this compound.

Materials:

-

Methyl isonicotinate (1 equivalent)

-

Ethyl iodide (1.1-1.5 equivalents)[8]

-

Diethyl ether (anhydrous)[8]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve methyl isonicotinate in acetonitrile or dry ethanol.

-

Place the flask under an inert atmosphere.

-

While stirring at room temperature, add ethyl iodide dropwise.

-

Stir the reaction mixture at room temperature or under reflux for a period of several hours to days, monitoring the reaction progress by TLC.[2][9]

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid by vacuum filtration. If not, precipitate the product by adding diethyl ether.[8]

-

Wash the collected solid with cold diethyl ether.

-

Dry the product under vacuum to obtain this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ether suspension.[6][9]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Conceptual Mechanism of Antimicrobial Action

While the specific biological activities of this compound are not extensively documented, pyridinium salts, in general, are known to exhibit antimicrobial properties.[3][9] The following diagram illustrates a conceptual mechanism of their action.

Caption: Conceptual model of the antimicrobial action of pyridinium salts.

Biological Activities of Pyridinium Salts

Pyridinium salts are a class of compounds with a broad range of documented biological activities, making them attractive scaffolds in drug discovery.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyridinium salts against a variety of bacteria and fungi.[9][10] Their mechanism of action is often attributed to the disruption of the bacterial cell membrane by the cationic pyridinium head group.[3] The length of the N-alkyl chain can significantly influence the antimicrobial efficacy.[9] For example, some benzylidenehydrazinylpyridinium derivatives with a 3-phenylpropyl side chain have shown notable activity against Staphylococcus aureus.[10]

Anticancer Activity

Certain pyridinium salts have been investigated for their potential as anticancer agents.[3][11] Their proposed mechanisms of action include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell survival.[11] For instance, some fluorinated pyridinium salt-based hydrazones have been shown to induce apoptosis in breast and colorectal tumor cells.[11]

Enzyme Inhibition

The positively charged nitrogen of the pyridinium ring allows these compounds to interact with and inhibit various enzymes. A notable example is the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[3]

Safety Information

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2][6] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[6] It is designated with the hazard statements H315, H319, and H335.[2][6]

Conclusion

This compound is a versatile pyridinium salt with well-defined chemical and physical properties. While specific biological data for this compound is limited, the broader class of pyridinium salts exhibits significant antimicrobial, anticancer, and enzyme-inhibiting activities, suggesting potential avenues for future research. The synthetic protocols outlined in this guide provide a foundation for its preparation and further investigation in various scientific and drug development applications.

References

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound 97 1199-65-1 [sigmaaldrich.com]

- 6. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coherent electronic and nuclear dynamics for charge transfer in 1-ethyl-4-(carbomethoxy)pyridinium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, a quaternary pyridinium salt of interest in various chemical and pharmaceutical research domains. Due to the limited availability of a complete, publicly accessible experimental dataset, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. This guide also outlines the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the following key characteristics:

-

Appearance: Light yellow to brown powder or crystals.[3]

-

Melting Point: 114-116 °C

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~9.2 - 9.0 | d | 2H | H-2, H-6 (protons ortho to N⁺) | J = 6.5 - 7.5 Hz |

| ~8.5 - 8.3 | d | 2H | H-3, H-5 (protons meta to N⁺) | J = 6.5 - 7.5 Hz |

| ~4.7 - 4.5 | q | 2H | -CH₂- (ethyl group) | J = 7.0 - 7.5 Hz |

| ~4.0 - 3.8 | s | 3H | -OCH₃ (methoxy group) | - |

| ~1.6 - 1.4 | t | 3H | -CH₃ (ethyl group) | J = 7.0 - 7.5 Hz |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 - 162 | C=O (ester carbonyl) |

| ~148 - 146 | C-2, C-6 (carbons ortho to N⁺) |

| ~145 - 143 | C-4 (carbon attached to the ester) |

| ~129 - 127 | C-3, C-5 (carbons meta to N⁺) |

| ~58 - 56 | -CH₂- (ethyl group) |

| ~54 - 52 | -OCH₃ (methoxy group) |

| ~16 - 14 | -CH₃ (ethyl group) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch (pyridinium ring) |

| ~2980 - 2850 | Medium | Aliphatic C-H stretch (ethyl and methyl groups) |

| ~1735 - 1715 | Strong | C=O stretch (ester carbonyl)[4][5] |

| ~1640 - 1620 | Strong | C=C and C=N ring stretching (pyridinium ring)[6] |

| ~1480 - 1440 | Medium | Asymmetric and symmetric C-H bending (CH₂ and CH₃) |

| ~1300 - 1200 | Strong | C-O stretch (ester)[5] |

| ~1200 - 1100 | Medium | C-N stretch (pyridinium ring) |

| ~850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 166 | [M - I]⁺ (C₉H₁₂NO₂⁺, Cation) |

| 151 | [M - I - CH₃]⁺ |

| 135 | [M - I - OCH₃]⁺ |

| 122 | [M - I - CO₂CH₃]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridine radical cation after fragmentation) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Synthesis of this compound

A common method for the synthesis of N-alkylpyridinium halides is the Menshutkin reaction.[7]

Procedure:

-

Methyl isonicotinate (1 equivalent) is dissolved in a suitable solvent such as acetonitrile or acetone.

-

Ethyl iodide (1.1 to 1.5 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated under reflux for several hours to overnight.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials.

-

The solid is then recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans.

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the clean ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile (~1 mg/mL).

-

The solution may be further diluted to the low µg/mL or ng/mL range.

Data Acquisition:

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to obtain a stable signal and good ionization of the analyte.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 1199-65-1 | TCI AMERICA [tcichemicals.com]

- 4. Unravel the Wonders of Esters: Exploring Their Vibrant IR Spectrum - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Solubility of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, a quaternary pyridinium salt of interest in various chemical and pharmaceutical applications. Due to the limited availability of precise quantitative solubility data across a wide range of organic solvents in publicly accessible literature, this guide combines available quantitative data with qualitative solubility profiles and detailed experimental protocols for its determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in solution.

| Property | Value | Reference |

| CAS Number | 1199-65-1 | [1][2] |

| Molecular Formula | C₉H₁₂INO₂ | [1] |

| Molecular Weight | 293.10 g/mol | [1][2] |

| Melting Point | 114-116 °C | |

| Appearance | Light yellow to brown powder/crystal | [2] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing bioavailability, formulation, and routes of administration. As a salt, this compound's solubility is highly dependent on the polarity of the solvent.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not widely published. However, a study on the solubility of various electronically and sterically diverse pyridinium salts in acetonitrile at 22 °C provides valuable context. The solubilities of these salts were found to range from 0.3 M to 2.1 M, with compounds being categorized into low (< 0.75 M), moderate (0.75 M - 2.0 M), and high (> 2.0 M) solubility clusters.[3]

| Solvent | Temperature (°C) | Solubility Range for Pyridinium Salts (M) |

| Acetonitrile | 22 | 0.3 - 2.1 |

Note: The specific solubility of this compound within this range is not specified in the available literature.

Qualitative Solubility Assessment

Based on the ionic nature of pyridinium salts, a qualitative assessment of solubility in various organic solvents can be inferred:

-

High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) due to favorable ion-dipole interactions.

-

Moderate Solubility: Potentially observed in solvents of intermediate polarity such as acetone and dichloromethane.

-

Low to Insoluble: Expected in nonpolar solvents (e.g., hexane, toluene, diethyl ether) where the solvent molecules cannot effectively solvate the pyridinium and iodide ions.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are detailed methodologies for key experiments.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of solvent to determine the concentration of a saturated solution.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the flask in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility (S) in g/L is calculated as: S = (Mass of dried solute) / (Volume of supernatant withdrawn)

UV-Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing and dissolving a small amount of the compound in the solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

-

Dilution and Measurement:

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a compound using the methods described above.

Caption: Experimental workflow for determining compound solubility.

References

Technical Guide: Crystal Structure Analysis of Pyridinium Iodide Derivatives

Disclaimer: A comprehensive search for the crystal structure of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide did not yield specific crystallographic data or detailed experimental protocols for this exact compound. This guide therefore presents a detailed analysis of a closely related and structurally significant analogue, 4-[2-(3-Methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI) , to provide researchers, scientists, and drug development professionals with a representative in-depth technical overview of the methodologies and data presentation pertinent to this class of compounds. The experimental data and structural information presented herein are derived from a published study on MMPI.[1]

Introduction

Pyridinium salts are a class of organic compounds that have garnered significant interest in various fields, including materials science for their nonlinear optical properties and in medicinal chemistry as scaffolds for drug design. The determination of their crystal structure through single-crystal X-ray diffraction is crucial for understanding their solid-state packing, intermolecular interactions, and structure-property relationships. This guide outlines the synthesis, crystal growth, and detailed crystallographic analysis of a representative pyridinium iodide derivative, MMPI.

Data Presentation: Crystallographic Data of MMPI

The crystallographic data provides a quantitative description of the crystal lattice and the arrangement of atoms within it. For MMPI, a single crystal of dimensions 0.300 mm × 0.320 mm × 0.350 mm was used for the X-ray crystallographic study.[1] The compound crystallizes in a monoclinic system with the centrosymmetric space group P121/C1.[1]

Table 1: Crystal Data and Structure Refinement for MMPI

| Parameter | Value |

| Empirical Formula | C₁₅H₁₆NO⁺ · I⁻ |

| Formula Weight | 353.19 |

| Crystal System | Monoclinic |

| Space Group | P121/C1 |

| Unit Cell Dimensions | |

| a (Å) | 6.8601(6) |

| b (Å) | 19.7111(16) |

| c (Å) | 10.8400(8) |

| α (°) | 90 |

| β (°) | 91.207(3) |

| γ (°) | 90 |

| Volume (ų) | 1465.5(2) |

| Z (molecules/unit cell) | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Refinement | |

| R[F² > 2σ(F²)] | Data not available in provided abstracts |

| wR(F²) | Data not available in provided abstracts |

| Goodness-of-fit (S) | Data not available in provided abstracts |

Source: A New Non-linear Stilbazolium Derivative Crystal of 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium + Iodide − (MMPI): Analysis of Its Structural, Surface, Optical and NLO Properties.[1]

Table 2: Selected Bond Lengths for MMPI

| Bond | Length (Å) |

| C7=C6 | 1.295(9) |

| C15-O1 | Value not specified |

| O1-C10 | Value not specified |

Note: The provided search results explicitly mention only the C=C bond length.[1] A full list of bond lengths would be available in the complete crystallographic information file (CIF).

Table 3: Selected Torsion Angles for MMPI

| Atoms (A-B-C-D) | Angle (°) |

| C8-C7-C6-C1 | 179.9(5) |

| C15-O1-C10-C11 | 178.4(6) |

| C15-O1-C10-C9 | -1.9(9) |

Source: A New Non-linear Stilbazolium Derivative Crystal of 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium + Iodide − (MMPI): Analysis of Its Structural, Surface, Optical and NLO Properties.[1]

Experimental Protocols

Synthesis of 4-[2-(3-Methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI)

The synthesis of the title compound was achieved via a condensation reaction.[1]

-

Step 1: Preparation of 1,4-dimethylpyridinium iodide. This precursor is typically synthesized by the quaternization of 4-methylpyridine with iodomethane.

-

Step 2: Condensation Reaction. An equimolar ratio of 1,4-dimethylpyridinium iodide (10 mmol, 2.35 g) and 3-methoxybenzaldehyde (10 mmol, 1.36 g) were dissolved in hot methanol (30 mL). Piperidine (10 mmol, 0.98 mL) was added as a catalyst. The mixture was refluxed at 80 °C for 20 hours, resulting in the formation of a red precipitate. The product was filtered and washed with diethyl ether to remove unreacted starting materials.[1]

Crystal Growth

Single crystals suitable for X-ray diffraction were obtained using the slow evaporation method.[1]

-

The synthesized MMPI powder was subjected to a recrystallization process to enhance its purity.

-

A saturated solution of the purified MMPI was prepared in a solvent mixture of Methanol:Acetonitrile (1:1).

-

The solution was left undisturbed at ambient temperature, allowing for the slow evaporation of the solvent.

-

Over a period of several days, single crystals of suitable quality for X-ray diffraction analysis were formed.

Single-Crystal X-ray Diffraction Analysis

The crystal structure was determined using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal of MMPI with dimensions 0.300 mm × 0.320 mm × 0.350 mm was selected and mounted on the goniometer head of the diffractometer.[1]

-

Data Collection: The crystal was maintained at a constant temperature while being irradiated with monochromatic X-rays (typically Mo Kα radiation). A series of diffraction patterns were collected by rotating the crystal.

-

Structure Solution and Refinement: The collected diffraction data was used to solve the crystal structure, typically using direct methods. The structural model was then refined using full-matrix least-squares on F². This process involves adjusting atomic positions, displacement parameters, and other model parameters to achieve the best possible fit between the observed and calculated diffraction intensities. The crystallographic data for MMPI was deposited at the Cambridge Crystallographic Data Centre (CCDC) under the reference number 2131739.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the pyridinium salt to its structural analysis.

Caption: Experimental workflow for the synthesis and crystal structure analysis of MMPI.

Molecular and Supramolecular Structure

The diagram below represents the logical relationship between the constituent ions and the key interactions that stabilize the crystal lattice.

Caption: Key interactions governing the crystal packing in pyridinium iodide salts.

References

In-Depth Technical Guide: Thermal Stability of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a quaternary pyridinium salt. The thermal stability of such ionic compounds is a critical parameter for their application in various fields, including as precursors in organic synthesis, as ionic liquids, and in the development of pharmaceutical agents. Understanding a compound's response to heat is essential for determining safe storage conditions, predicting shelf-life, and designing manufacturing processes. This guide addresses the current knowledge gap regarding the specific thermal decomposition profile of this compound.

Physicochemical Properties

The following table summarizes the known quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 1199-65-1 | |

| Molecular Formula | C₉H₁₂INO₂ | [1] |

| Molecular Weight | 293.10 g/mol | [1] |

| Melting Point | 109.0 to 113.0 °C | |

| Appearance | Light yellow to brown powder/crystal | |

| Purity | >97.0% (Typical) |

Note: No specific decomposition temperature or other thermal analysis data (TGA, DSC) was found in the public domain literature during the comprehensive search. One supplier notes that the compound is stable but incompatible with strong oxidizing agents and is hygroscopic.

Experimental Protocol for Thermal Analysis

The following is a generalized experimental protocol for determining the thermal stability of a pyridinium salt like this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This protocol is based on standard methods for the analysis of similar organic salts.

Objective

To determine the melting point, onset of decomposition temperature, and mass loss profile of this compound as a function of temperature.

Materials and Equipment

-

This compound sample

-

Thermogravimetric Analyzer (TGA) with a high-precision balance

-

Differential Scanning Calorimeter (DSC)

-

Inert gas (e.g., Nitrogen or Argon) of high purity

-

Analytical balance (for sample preparation)

-

Sample pans (e.g., aluminum, platinum, or ceramic, compatible with the instrument and sample)

Thermogravimetric Analysis (TGA) Procedure

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated according to the manufacturer's specifications.

-

Set the purge gas (e.g., Nitrogen) to a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan.

-

Record the exact weight.

-

-

TGA Measurement:

-

Place the sample pan in the TGA furnace.

-

Equilibrate the sample at a starting temperature of 25 °C and hold for 5-10 minutes to allow for temperature stabilization.

-

Heat the sample from 25 °C to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

-

Identify the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG curve).

-

Differential Scanning Calorimetry (DSC) Procedure

-

Instrument Preparation:

-

Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

-

Set the purge gas (e.g., Nitrogen) to a constant flow rate (typically 20-50 mL/min).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into a DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile decomposition products.

-

Prepare an empty, sealed pan to be used as a reference.

-

-

DSC Measurement:

-

Place the sample and reference pans in the DSC cell.

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point but below its decomposition temperature (as a preliminary run if decomposition is unknown). A second run can be performed to a higher temperature to observe decomposition.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tm) from the peak of the endothermic transition.

-

Observe any exothermic events that may correspond to decomposition.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the thermal analysis of a chemical compound like this compound.

Conclusion

While the melting point of this compound is well-documented, a significant gap exists in the publicly available literature regarding its thermal decomposition profile. The experimental protocols and workflow provided in this guide offer a robust framework for researchers to independently determine the thermal stability of this and similar pyridinium salts. The generation of such data is crucial for the safe and effective application of this compound in research and development. It is recommended that any future work on this compound includes a thorough thermal analysis to enrich the understanding of its physicochemical properties.

References

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide material safety data sheet (MSDS)

This technical guide provides a comprehensive overview of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, a quaternary pyridinium salt of interest to researchers in drug development and various scientific fields. This document collates critical safety information, physicochemical properties, and potential biological activities, supported by experimental methodologies.

Chemical Identity and Properties

This compound is a heterocyclic compound with the molecular formula C9H12INO2 and a molecular weight of 293.10 g/mol .[1][2] It is also known by its synonym, 4-Carbomethoxy-1-ethylpyridinium iodide.[3][4] The compound is a solid, appearing as a light yellow to brown powder or crystal.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1199-65-1 | [1][2][5] |

| Molecular Formula | C9H12INO2 | [1][2] |

| Molecular Weight | 293.10 g/mol | [1][2] |

| Melting Point | 114-116 °C (lit.) | [1] |

| Appearance | Light yellow to Brown powder to crystal | [4] |

| Purity | >97.0% | [3][4] |

| InChI | 1S/C9H12NO2.HI/c1-3-10-6-4-8(5-7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | [1] |

| SMILES string | [I-].CC[n+]1ccc(cc1)C(=O)OC | [1] |

Material Safety Data

The following tables summarize the key safety information for this compound, compiled from various supplier safety data sheets.

Table 2: Hazard Identification and GHS Classification

| Hazard Statement | GHS Classification | Signal Word | Pictogram | Reference |

| H315: Causes skin irritation | Skin irritation, Category 2 | Warning | GHS07 | [5] |

| H319: Causes serious eye irritation | Eye irritation, Category 2 | Warning | GHS07 | [5] |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 | Warning | GHS07 | [1] |

Table 3: Precautionary Statements and First Aid

| Precautionary Statement | Description | First Aid Measures | Reference |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell. | [1][5] |

| P264 | Wash skin thoroughly after handling. | If on skin: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [5] |

| P280 | Wear protective gloves/eye protection/face protection. | If in eyes: Rinse with plenty of water. If easy to do, remove contact lenses, if worn. If eye irritation persists: Get medical advice/attention. | [5] |

| - | - | If swallowed: Get medical advice/attention. Rinse mouth. | [5] |

Table 4: Handling and Storage

| Aspect | Recommendation | Reference |

| Handling | Avoid contact with skin, eyes, and clothing. Wear personal protective equipment. Wash hands and face thoroughly after handling. Prevent dispersion of dust. | [5] |

| Storage | Keep container tightly closed. Store in a cool and shaded area. Protect from moisture. Keep under inert gas. | [5] |

| Incompatibilities | Strong oxidizing agents. The material is hygroscopic. |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a general method for the synthesis of N-alkyl pyridinium halides can be described. This typically involves the quaternization of the corresponding pyridine derivative with an alkyl halide.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: General N-Alkylation of Pyridines

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the pyridine precursor (methyl isonicotinate) in a suitable solvent (e.g., acetone, acetonitrile).

-

Addition of Alkylating Agent: To the stirred solution, add a stoichiometric equivalent or a slight excess of the alkylating agent (ethyl iodide).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature or below to allow the product to crystallize. Collect the solid product by filtration.

-

Purification: Wash the collected solid with a cold solvent to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to obtain the final N-alkyl pyridinium iodide.

Potential Biological Activities and Experimental Protocols

While specific biological data for this compound is limited in the public domain, the broader class of pyridinium-based ionic liquids has demonstrated notable antimicrobial and enzyme inhibitory activities.

Antimicrobial Activity

Pyridinium-based compounds have been shown to possess antibacterial and antifungal properties.[6] The mechanism of action is often attributed to the disruption of the microbial cell membrane.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound (this compound) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without test compound) and negative (broth only) controls.

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Acetylcholinesterase (AChE) Inhibition

Certain pyridinium derivatives are known to be inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity makes them of interest in the context of neurodegenerative diseases like Alzheimer's disease.

Caption: Mechanism of acetylcholinesterase inhibition by a pyridinium compound.

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Enzyme Reaction: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. Add the acetylcholinesterase enzyme solution and incubate.

-

Initiation of Reaction: Start the reaction by adding the ATCI substrate.

-

Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

IC50 Determination: Determine the concentration of the test compound that causes 50% inhibition (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a chemical compound with defined physicochemical properties and clear handling and safety protocols. While specific biological activity data for this exact molecule is not extensively published, its structural class suggests potential as an antimicrobial agent and an acetylcholinesterase inhibitor. The experimental protocols provided herein offer a foundation for researchers to investigate these potential therapeutic applications. Further research is warranted to fully elucidate the biological profile and potential applications of this compound in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. mmsl.cz [mmsl.cz]

- 3. calpaclab.com [calpaclab.com]

- 4. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria | MDPI [mdpi.com]

- 5. echemi.com [echemi.com]

- 6. Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

The Catalytic Versatility of Pyridinium Iodide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridinium iodide derivatives have emerged as a versatile and powerful class of compounds in the field of catalysis. Their unique structural and electronic properties, including the tunable nature of the pyridinium ring and the nucleophilicity of the iodide counter-ion, enable them to participate in a wide array of catalytic transformations. This technical guide provides a comprehensive overview of the core applications of pyridinium iodide derivatives in catalysis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate their adoption and further development in research and industrial settings.

Oxidation Reactions: Efficient and Selective Transformations

Pyridinium-based chromium (VI) reagents, such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC), are well-established and widely used catalysts for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. These reagents offer mild reaction conditions and high yields, preventing over-oxidation to carboxylic acids, a common side reaction with stronger oxidizing agents.[1][2]

Quantitative Data for Alcohol Oxidation

The following table summarizes the typical reaction conditions and yields for the oxidation of various alcohols using Pyridinium Chlorochromate (PCC).

| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Cinnamyl alcohol | Cinnamaldehyde | PCC (1.2 eq.), Celite | CH₂Cl₂ | RT | 2-4 | ~90% | [3][4] |

| Benzyl alcohol | Benzaldehyde | PCC/charcoal (0.015 mol) | CHCl₃ | RT | 5 | ~42% | [5] |

| 1-Octanol | 1-Octanal | PCC (1.2 eq.), Celite | CH₂Cl₂ | RT | 2 | ~95% | [3] |

| Cyclohexanol | Cyclohexanone | PCC (1.2 eq.), Celite | CH₂Cl₂ | RT | 2 | ~92% | [3] |

Experimental Protocol: PCC Oxidation of an Alcohol

This protocol describes a general procedure for the oxidation of a primary or secondary alcohol to the corresponding aldehyde or ketone using Pyridinium Chlorochromate (PCC).[3][4]

Materials:

-

Alcohol (1.0 eq.)

-

Pyridinium Chlorochromate (PCC) (1.2 eq.)

-

Celite®

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Apparatus for filtration

Procedure:

-

To a stirred suspension of Pyridinium Chlorochromate (1.2 eq.) and Celite® in anhydrous dichloromethane (5 volumes) in a round-bottom flask cooled in an ice bath (0 °C), add a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (5 volumes).

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 to 4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A brown, tar-like precipitate will form as the reaction proceeds.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium residues.

-

Wash the filter cake with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel or distillation, as appropriate.

Safety Note: Chromium (VI) compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Catalytic Cycle for PCC Oxidation

Caption: Proposed mechanism for the oxidation of a primary alcohol to an aldehyde using PCC.

Carbon Dioxide Fixation: Synthesis of Cyclic Carbonates

Pyridinium iodide derivatives have shown significant promise as organocatalysts for the cycloaddition of carbon dioxide (CO₂) to epoxides, yielding valuable cyclic carbonates. This transformation is an atom-economical and environmentally friendly approach to CO₂ utilization. The pyridinium salt acts as a bifunctional catalyst, with the iodide anion serving as a nucleophile to open the epoxide ring and the pyridinium cation activating the epoxide.

Quantitative Data for CO₂ Cycloaddition

The following table presents data on the catalytic performance of various pyridinium iodide derivatives in the synthesis of cyclic carbonates from epoxides and CO₂.

| Epoxide | Catalyst | Co-catalyst/Additive | Temp. (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |

| Propylene Oxide | Pyridinium Iodide | None | 120 | 6 | 2 | 74 | [6] |

| Styrene Oxide | 4-(Dimethylamino)pyridinium chloride | None | 120 | 6 | 2 | >99 | [6] |

| Epichlorohydrin | PIMBr-COOH | None | 100 | 20 | 6 | 94 | [7] |

| 1,2-Epoxyhexane | [BMIM]Br/PyI (1:1) | None | 100 | 10 | 4 | 98 | - |

| Cyclohexene Oxide | Quaternary Ammonium Salt | Pyridinium Iodide | 120 | - | 24 | 37 | [8] |

Experimental Protocol: Cycloaddition of CO₂ to an Epoxide

This protocol outlines a general procedure for the synthesis of a cyclic carbonate from an epoxide and carbon dioxide using a pyridinium iodide catalyst.[6]

Materials:

-

Epoxide (1.0 eq.)

-

Pyridinium iodide derivative (e.g., 4-(dimethylamino)pyridinium chloride) (0.05 eq.)

-

Autoclave reactor

-

Carbon dioxide (CO₂) source

Procedure:

-

Place the epoxide (1.0 eq.) and the pyridinium iodide catalyst (0.05 eq.) into a high-pressure autoclave reactor equipped with a magnetic stir bar.

-

Seal the reactor and purge with CO₂ several times to remove air.

-

Pressurize the reactor with CO₂ to the desired pressure (e.g., 6 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

-

Maintain the reaction at this temperature and pressure for the specified time (e.g., 2 hours).

-

After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO₂.

-

The resulting product can be purified by distillation or column chromatography if necessary.

Catalytic Cycle for CO₂ Fixation

References

- 1. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 5. Copper(I) Iodide Catalyzed [3 + 3] Annulation of Iodonium Ylides with Pyridinium 1,4-Zwitterionic Thiolates for the Synthesis of 1,4-Oxathiin Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide in Ionic Liquids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a pyridinium salt that has garnered significant interest, not as a primary component of ionic liquids, but as a highly sensitive probe for characterizing the micropolarity of these complex solvent systems. Its utility stems from its pronounced solvatochromism, where the position of its charge-transfer absorption band is remarkably dependent on the polarity of the surrounding medium. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and core applications of this compound, with a focus on its role in the study of ionic liquids. Detailed experimental protocols for its synthesis and use as a solvatochromic probe are presented, alongside a summary of its known properties.

Introduction

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a versatile class of solvents with tunable properties, finding applications in synthesis, catalysis, and materials science. The intricate network of ionic interactions within ILs creates unique microenvironments that can significantly influence reaction rates and equilibria. Understanding the polarity of these microenvironments is crucial for optimizing processes within them. This compound serves as an invaluable tool in this context. The ion association and dissociation behavior of this compound in various ionic and molecular liquids has been a subject of study, often involving mathematical and computational modeling[1]. This guide delves into the fundamental aspects of this important chemical probe.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂INO₂ | [2][3] |

| Molecular Weight | 293.10 g/mol | [2][3] |

| CAS Number | 1199-65-1 | [2][3] |

| Appearance | Light yellow to brown powder/crystal | |

| Melting Point | 114-116 °C | [2] |

| Purity | >97.0% |

Note: Data on viscosity, conductivity, density, and thermal stability (TGA) for the pure compound are not widely reported.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Menshutkin reaction , a classic Sₙ2 nucleophilic substitution reaction. This process involves the quaternization of a tertiary amine (methyl isonicotinate, the pyridine derivative) with an alkyl halide (ethyl iodide).

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the nitrogen atom of the pyridine ring on the electrophilic ethyl group of ethyl iodide. The iodide ion is displaced, forming the pyridinium iodide salt.

Caption: Synthesis of this compound via the Menshutkin reaction.

Experimental Protocol

This protocol is a representative procedure based on the principles of the Menshutkin reaction for the synthesis of pyridinium salts.

Materials:

-

Methyl isonicotinate

-

Ethyl iodide

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Diethyl ether (for precipitation)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl isonicotinate (1 equivalent) in acetonitrile.

-

Add ethyl iodide (1.1-1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, add diethyl ether to the reaction mixture to induce precipitation of the crude product.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the purified this compound.

-

Dry the final product under vacuum.

Role as a Micropolarity Probe (Kosower's Z-value)

The primary application of this compound is as a solvatochromic probe to determine the polarity of a solvent, a concept pioneered by E. M. Kosower[4]. The position of the longest-wavelength absorption band of this compound is highly sensitive to the solvent's "ionizing power"[4].

Principle of Solvatochromism

This compound forms a charge-transfer complex in solution. The ground state is an ion pair, which is highly polar. The excited state, reached upon absorption of light, involves the transfer of an electron from the iodide anion to the pyridinium cation, resulting in a significantly less polar species.

In a polar solvent, the highly polar ground state is stabilized by dipole-dipole interactions more than the less polar excited state. This increases the energy gap between the ground and excited states, leading to a hypsochromic shift (blue shift) of the absorption maximum to a shorter wavelength (higher energy). Conversely, in a non-polar solvent, the ground state is less stabilized, the energy gap is smaller, and a bathochromic shift (red shift) to a longer wavelength (lower energy) is observed.

Caption: Energy level diagram illustrating the solvatochromism of this compound.

The Z-Value Scale

Kosower defined the transition energy (in kcal/mol) of the longest-wavelength charge-transfer band of this compound as the Z-value , an empirical measure of solvent polarity[4]. The Z-value can be calculated using the following equation:

Z (kcal/mol) = 2.859 × 10⁴ / λ_max (nm)

A higher Z-value corresponds to higher solvent polarity.

Solvatochromic Data

The following table presents the Z-values and corresponding absorption maxima for this compound in a range of solvents, demonstrating its wide solvatochromic range.

| Solvent | λ_max (nm) | Z-value (kcal/mol) |

| Water | - | 94.6 |

| Methanol | - | 83.6 |

| Ethanol | - | 79.6 |

| 2-Propanol | - | 76.3 |

| Acetonitrile | - | 71.3 |

| Acetone | - | 65.7 |

| Dichloromethane | - | 64.2 |

| Pyridine | - | 64.0 |

| Chloroform | - | 63.2 |

| Benzene | - | 54.0 |

| Isooctane | - | - |

Note: Specific λ_max values from the original publication by Kosower are not consistently provided in recent literature; however, the Z-values are the established standard.

Experimental Protocol for Z-Value Determination

Materials:

-

This compound

-

Solvent to be analyzed (e.g., an ionic liquid)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of this compound in the solvent of interest. The concentration should be adjusted to yield an absorbance in the range of 0.5-1.5 at the absorption maximum.

-

Record the UV-Vis absorption spectrum of the solution over a suitable wavelength range (e.g., 300-600 nm).

-

Identify the wavelength of the maximum absorbance (λ_max) of the charge-transfer band.

-

Calculate the Z-value using the formula: Z = 2.859 × 10⁴ / λ_max (nm).

Caption: Experimental workflow for determining the Z-value of a solvent.

Applications in Drug Development

While this compound is not directly used as a therapeutic agent, its role as a polarity probe is relevant to drug development. Ionic liquids are being explored as potential drug delivery vehicles and solvents for poorly soluble active pharmaceutical ingredients (APIs). The polarity of the ionic liquid can affect the solubility, stability, and release profile of a drug. By using probes like this compound, researchers can characterize the microenvironment of these drug delivery systems and correlate it with drug performance.

Conclusion

This compound is a pivotal compound for the study of solvent polarity, particularly within the complex and diverse field of ionic liquids. Its straightforward synthesis via the Menshutkin reaction and its highly sensitive solvatochromic behavior, quantified by the Kosower Z-value, make it an indispensable tool for researchers. While it is not typically a bulk component of ionic liquid formulations, its role as a molecular-level probe provides critical insights into the microenvironments that govern chemical reactivity and physical properties. This understanding is essential for the rational design of ionic liquids for a wide range of applications, from chemical synthesis to advanced drug delivery systems. Further research to fully characterize its own physicochemical properties as a pure salt would be beneficial to the scientific community.

References

An In-depth Technical Guide on 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: Discovery, History, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, a pyridinium salt of significant historical importance in the field of physical organic chemistry. The document details its discovery by Edward M. Kosower, its pivotal role in the development of the Z-scale for solvent polarity, its synthesis via the Menschutkin reaction, and its key chemical and physical properties. Detailed experimental protocols for its synthesis and characterization, including spectroscopic data (¹H NMR, ¹³C NMR, UV-Vis, and Mass Spectrometry), are presented to serve as a valuable resource for researchers.

Introduction

This compound is a quaternary ammonium salt that has played a foundational role in the understanding of solvent effects on chemical reactions and spectroscopic transitions. Its discovery and subsequent use in establishing an empirical scale of solvent polarity have had a lasting impact on various areas of chemistry, from mechanistic studies to the design of solvent systems for synthesis and analysis. This guide aims to provide a thorough technical understanding of this compound, from its historical context to practical experimental details.

Discovery and Historical Context

The discovery of this compound is credited to Edward M. Kosower, who, in a seminal 1958 paper published in the Journal of the American Chemical Society, introduced it as a probe for measuring solvent polarity.[1][2][3][4] Kosower observed that the position of the longest-wavelength absorption band in the UV-Vis spectrum of this compound was exceptionally sensitive to the nature of the solvent.[1] This sensitivity arises from a charge-transfer transition from the iodide anion to the pyridinium cation.

This observation led to the development of the Kosower Z-scale , an empirical measure of solvent polarity. The Z-value for a given solvent is defined as the transition energy (in kcal/mol) for the longest-wavelength absorption band of this compound in that solvent.[1] This scale provided a simple and effective method to quantify the ionizing power of a solvent and has been widely used to correlate solvent effects with reaction rates and other solvent-dependent phenomena.

The synthesis of this compound is a classic example of the Menschutkin reaction , a chemical reaction that converts a tertiary amine and an alkyl halide into a quaternary ammonium salt.[5][6] This reaction, first described by Nikolai Menschutkin in 1890, is a cornerstone of amine chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1199-65-1 | [7][8] |

| Molecular Formula | C₉H₁₂INO₂ | [7][8] |

| Molecular Weight | 293.10 g/mol | [7][8] |

| Appearance | Light yellow to brown powder/crystals | [9] |

| Melting Point | 114-116 °C | [10] |

| Solubility | Soluble in polar solvents like water, alcohols, and acetone. | |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. Hygroscopic. | [7] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of methyl isonicotinate (methyl 4-pyridinecarboxylate) with ethyl iodide, a Menschutkin reaction.

Reaction Scheme:

Synthesis Pathway

Materials:

-

Methyl isonicotinate (methyl 4-pyridinecarboxylate)

-

Ethyl iodide

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Diethyl ether (for precipitation/washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl isonicotinate (1.0 equivalent) in a minimal amount of dry acetonitrile.

-

Add ethyl iodide (1.1-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, being a salt, will often precipitate from the reaction mixture upon cooling or with the addition of a less polar solvent like diethyl ether.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a crystalline solid.

Characterization

The following tables summarize the expected spectroscopic data for this compound.

¹H NMR Spectral Data (Expected)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.2 - 9.0 | d | 2H | Protons ortho to N⁺ |

| ~8.5 - 8.3 | d | 2H | Protons meta to N⁺ |

| ~4.7 - 4.5 | q | 2H | -CH₂- of ethyl group |

| ~4.0 - 3.9 | s | 3H | -OCH₃ of ester |

| ~1.7 - 1.5 | t | 3H | -CH₃ of ethyl group |

¹³C NMR Spectral Data (Expected)

| Chemical Shift (ppm) | Assignment |

| ~164 | C=O of ester |

| ~148 | C ortho to N⁺ |

| ~145 | C para to N⁺ |

| ~128 | C meta to N⁺ |

| ~60 | -CH₂- of ethyl group |

| ~53 | -OCH₃ of ester |

| ~16 | -CH₃ of ethyl group |

UV-Vis Spectroscopic Data (λmax in various solvents for Z-scale)

| Solvent | Z-value (kcal/mol) | λmax (nm) |

| Water | 94.6 | 301 |

| Methanol | 83.6 | 341 |

| Ethanol | 79.6 | 358 |

| 2-Propanol | 76.3 | 376 |

| Acetonitrile | 71.3 | 400 |

| Acetone | 65.7 | 435 |

| Dichloromethane | 64.2 | 444 |

Mass Spectrometry Data

| m/z | Assignment |

| 166.08 | [M-I]⁺ (C₉H₁₂NO₂⁺) |

| 127.00 | [I]⁻ |

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process, as well as the conceptual basis of the Kosower Z-scale.

Experimental Workflow for Synthesis and Characterization

Conceptual Basis of the Kosower Z-Scale

Conclusion

This compound remains a compound of significant pedagogical and research interest. Its straightforward synthesis and profound solvatochromic properties make it an excellent tool for demonstrating fundamental concepts in physical organic chemistry. This guide provides the necessary historical context, key data, and detailed experimental protocols to facilitate its use and further study in a research environment. The legacy of Kosower's work, centered on this molecule, continues to influence our understanding of the critical role that solvents play in chemical processes.

References

- 1. Visual demonstration of solvent polarities - ProQuest [proquest.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. preprints.org [preprints.org]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 1199-65-1 | TCI Deutschland GmbH [tcichemicals.com]

- 10. This compound 97 1199-65-1 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide in Perovskite Solar Cell Fabrication

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide (EMCPI) as a post-treatment agent to enhance the performance and stability of perovskite solar cells (PSCs). The protocols detailed below are based on the findings reported in the scientific literature, offering a guide for the successful integration of EMCPI into your fabrication workflow.

Introduction

Surface defects in perovskite films are a significant contributor to non-radiative recombination, which limits the power conversion efficiency (PCE) and long-term stability of perovskite solar cells. Post-treatment of the perovskite layer with passivating agents is a widely adopted strategy to mitigate these defects. This compound (EMCPI) has emerged as a promising quaternary pyridinium-based halide salt for this purpose. Its molecular structure is specifically designed to passivate both negatively and positively charged defects on the perovskite surface, leading to a notable improvement in device performance and stability.

Mechanism of Action